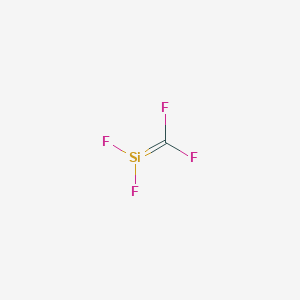
(Difluoromethylidene)(difluoro)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Difluoromethylidene)(difluoro)silane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of both difluoromethylidene and difluoro groups attached to a silicon atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Difluoromethylidene)(difluoro)silane typically involves the reaction of silicon-based precursors with fluorinating agents. One common method is the fluorination of dichlorosilane with antimony trifluoride, which produces difluorosilane as an intermediate . The reaction can be represented as: [ \text{3 SiH}_2\text{Cl}_2 + 2 \text{SbF}_3 \rightarrow 3 \text{SiH}_2\text{F}_2 + 2 \text{SbCl}_3 ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using silicon tetrafluoride and hydrogen. The reaction is as follows: [ \text{SiF}_4 + 2 \text{H}_2 \rightarrow \text{SiH}_2\text{F}_2 + 2 \text{HF} ]
Chemical Reactions Analysis
Types of Reactions: (Difluoromethylidene)(difluoro)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other fluorinated by-products.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogen exchange reactions can be facilitated using reagents like antimony trifluoride (SbF3).
Major Products: The major products formed from these reactions include various fluorinated silanes and silicon-based compounds.
Properties
CAS No. |
51675-52-6 |
|---|---|
Molecular Formula |
CF4Si |
Molecular Weight |
116.089 g/mol |
IUPAC Name |
difluoromethylidene(difluoro)silane |
InChI |
InChI=1S/CF4Si/c2-1(3)6(4)5 |
InChI Key |
LSKISXNEKLVEGD-UHFFFAOYSA-N |
Canonical SMILES |
C(=[Si](F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


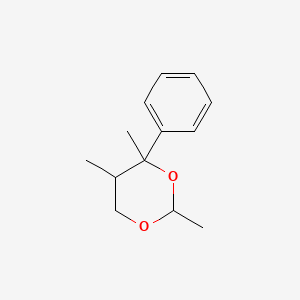
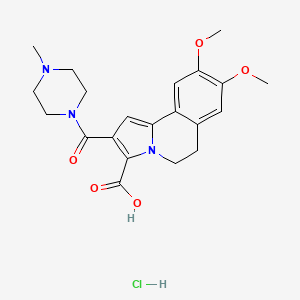
![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)
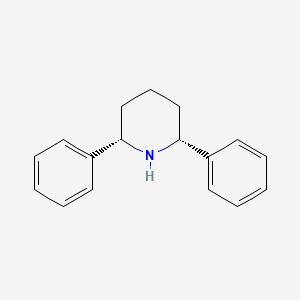
![1-Chloro-4-({4-[(4-methylphenyl)sulfanyl]but-2-yn-1-yl}oxy)benzene](/img/structure/B14660120.png)
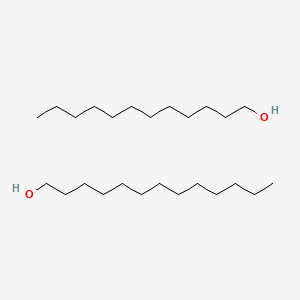
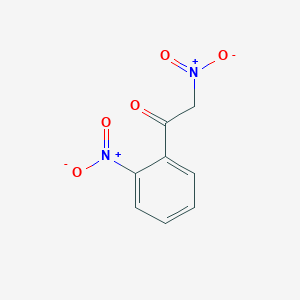
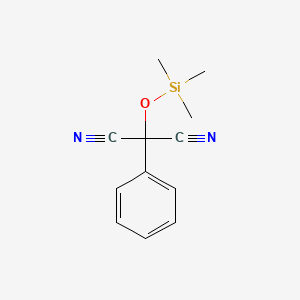
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)

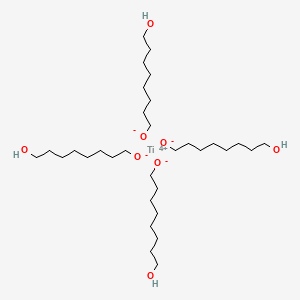
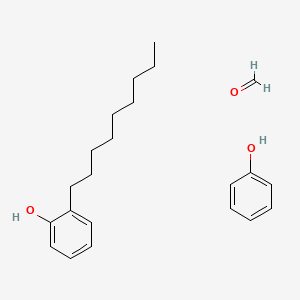
![N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14660176.png)
